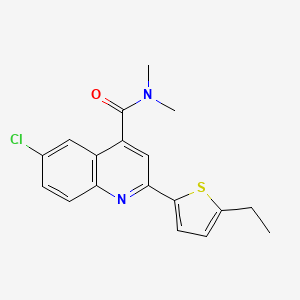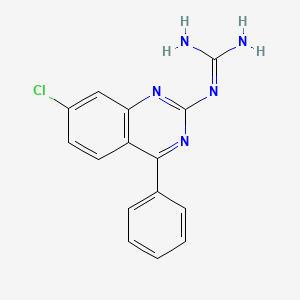![molecular formula C29H34N4OS B12487793 N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-4-tert-butylbenzamide](/img/structure/B12487793.png)
N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-4-tert-butylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-4-tert-butylbenzamide is a complex organic compound that features a piperazine ring, a benzyl group, and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reductive amination of a precursor compound with benzylamine, followed by further functionalization to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-4-tert-butylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amines.
Substitution: The benzyl and piperazine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-4-tert-butylbenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-4-tert-butylbenzamide involves its interaction with specific molecular targets. The piperazine ring and benzyl group can interact with biological receptors, potentially modulating their activity. The compound may also interfere with enzymatic pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-4-methylbenzamide
- N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-4-ethylbenzamide
Uniqueness
N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-4-tert-butylbenzamide is unique due to the presence of the tert-butyl group, which can influence its steric properties and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic profile.
Properties
Molecular Formula |
C29H34N4OS |
|---|---|
Molecular Weight |
486.7 g/mol |
IUPAC Name |
N-[[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl]-4-tert-butylbenzamide |
InChI |
InChI=1S/C29H34N4OS/c1-29(2,3)24-11-9-23(10-12-24)27(34)31-28(35)30-25-13-15-26(16-14-25)33-19-17-32(18-20-33)21-22-7-5-4-6-8-22/h4-16H,17-21H2,1-3H3,(H2,30,31,34,35) |
InChI Key |
QFBJBCUVIDZTST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(5-bromopyridin-2-yl)acetamide](/img/structure/B12487713.png)

![N-(2,6-dimethylphenyl)-2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12487724.png)
![1-({2-[(5-Chloro-2-ethoxybenzyl)amino]ethyl}amino)propan-2-ol](/img/structure/B12487728.png)
![N-(2,5-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12487735.png)
![1-(2-{[1-(Ethoxycarbonyl)piperidin-4-yl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12487742.png)
![1-{2-[(4-Bromophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12487746.png)
![2-(Benzylsulfanyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B12487747.png)
![2-(4-fluorophenyl)-3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one](/img/structure/B12487762.png)
![3-({4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methyl)-1H-indole](/img/structure/B12487763.png)
![4-{2-[(4-Tert-butylphenyl)sulfanyl]ethyl}morpholine](/img/structure/B12487771.png)

![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-bromo-4-ethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12487785.png)
